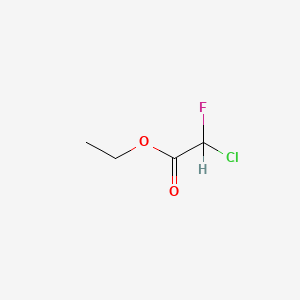

Ethyl chlorofluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVJSONZHSDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870525 | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-56-9 | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Chlorofluoroacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of ethyl chlorofluoroacetate, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver in-depth technical information, moving beyond a standard template to offer a narrative grounded in scientific integrity and practical application. We will delve into its core properties, synthesis, reactivity, and significant applications in the pharmaceutical and agrochemical industries, supported by authoritative references.

Core Properties and Identification

This compound, a halogenated ester, is a colorless liquid that serves as a valuable reagent for introducing the monofluoromethyl group, a moiety of increasing importance in medicinal and agricultural chemistry due to its unique electronic properties.

Chemical Identity

-

Chemical Name: Ethyl 2-chloro-2-fluoroacetate

-

Synonyms: Chlorofluoroacetic acid ethyl ester[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 130-133 °C (lit.) | [1][2] |

| Density | 1.212 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.396 (lit.) | [2] |

| Flash Point | 51.67 °C (closed cup) |

Synthesis of this compound

The reliable synthesis of this compound is paramount for its application in research and development. A well-established and detailed procedure is documented in Organic Syntheses, which provides a robust method for its preparation.

Recommended Synthetic Protocol

The following protocol is adapted from the procedure by Young and Tarrant, as described in Organic Syntheses. This method involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Apparatus Setup: A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer. A tube is fitted to the third neck to vent the evolved hydrogen fluoride to a safe location.

-

Charging the Reactor: The flask is charged with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cooled in an ice bath to below 5°C.

-

Acid Addition: From the dropping funnel, 228 mL of 96% sulfuric acid (420 g, 4.1 moles) is added at a rate that maintains the reaction temperature between 5–15°C. This addition typically takes 30–45 minutes.

-

Reaction: The reaction mixture is stirred at 10°C for 2 hours.

-

Workup: The mixture is then carefully poured onto a mixture of 1 kg of crushed ice and 500 mL of water. The product separates as the lower, oily layer.

-

Purification: The crude ester is separated and washed with three 25-mL portions of saturated sodium bicarbonate solution until it is free of acid. It is then washed with four 25-mL portions of water and dried over 10 g of Drierite.

-

Final Purification: The crude, dried ester is purified by fractional distillation to yield pure this compound (b.p. 129–130°C).

Note: The evolved hydrogen fluoride is corrosive and will etch glassware. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows the expected signals for the ethyl group and the methine proton.

-

δ 6.30 ppm (d, 1H, J = 48.4 Hz): This doublet corresponds to the proton on the α-carbon (CHClF). The large coupling constant is due to the coupling with the adjacent fluorine atom.

-

δ 4.36 ppm (q, 2H, J = 7.1 Hz): This quartet is assigned to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the neighboring methyl protons.

-

δ 1.36 ppm (t, 3H, J = 7.1 Hz): This triplet corresponds to the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1740-1760 cm⁻¹. Other characteristic peaks will include C-O stretching and C-H stretching vibrations. For comparison, the C=O stretch of ethyl chloroacetate is observed at 1748.9 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 140. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and the cleavage of the α-carbon bond.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block due to its multiple reactive sites. The presence of two different halogen atoms on the α-carbon, along with the ester functionality, allows for a range of chemical transformations.

Nucleophilic Substitution

The chlorine atom is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position.

General Nucleophilic Substitution Workflow

Caption: General scheme for nucleophilic substitution reactions.

This reactivity is particularly useful in the synthesis of fluorinated amino acids and other bioactive molecules.

Reformatsky Reaction

This compound can participate in the Reformatsky reaction, where it reacts with an aldehyde or ketone in the presence of a metal, typically zinc, to form β-hydroxy-α-fluoroesters. This reaction is a powerful tool for carbon-carbon bond formation. The stereoselectivity of this reaction can often be controlled by the choice of reaction conditions and substrates.

Applications in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material for incorporating the fluoromethyl group into complex molecules.

While a direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in readily available literature, its utility is evident in the synthesis of key intermediates. For instance, α-fluoro-α-halo esters are used in the synthesis of fluorinated analogs of existing drugs to improve their pharmacokinetic profiles.

In the agrochemical sector, the principles of using halogenated building blocks are well-established. For example, the herbicide fluoroglycofen-ethyl is synthesized using ethyl chloroacetate, highlighting the industrial relevance of such halogenated esters in the synthesis of complex agrochemicals. While this specific example does not use this compound, it demonstrates the analogous synthetic strategies employed.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of functional groups allows for a variety of chemical transformations, making it a key building block for the synthesis of complex, fluorinated molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development, particularly in the fields of medicinal and agricultural chemistry. The information presented in this guide, grounded in authoritative sources, provides a solid foundation for scientists and researchers working with this important compound.

References

Sources

Synthesis and characterization of ethyl chlorofluoroacetate.

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Chlorofluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ECFA) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a versatile building block stems from the unique reactivity conferred by the presence of both chlorine and fluorine atoms on the α-carbon, enabling the introduction of the chlorofluoromethyl or related fluoro- moieties into complex molecular architectures.[2][3] This guide provides a comprehensive overview of the prevalent synthetic methodologies for ECFA, detailed protocols for its purification, and a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices, ensuring protocols are robust and self-validating. Safety considerations and key applications are also discussed to provide a holistic resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: Significance and Strategic Value

This compound (CAS No. 401-56-9) is a colorless liquid with the linear formula Cl(F)CHCO₂C₂H₅.[2] The strategic placement of two different halogen atoms on the carbon adjacent to the ester carbonyl group makes ECFA a highly valuable synthon. The differential reactivity of the C-Cl versus the C-F bond allows for selective chemical transformations, providing a gateway to a variety of fluorinated compounds. In drug development, the incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, reagents like ECFA are indispensable tools for medicinal chemists.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 401-56-9 | [2] |

| Molecular Formula | C₄H₆ClFO₂ | [4] |

| Molecular Weight | 140.54 g/mol | [2] |

| Boiling Point | 133 °C (lit.) | [2][5] |

| Density | 1.212 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index | n20/D 1.396 (lit.) | [2][5] |

| Flash Point | 51.67 °C (closed cup) | [2] |

| Appearance | Clear, colorless liquid | [6] |

Synthesis of this compound: Methodologies and Mechanistic Insights

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Halogen Exchange (Swarts-type Reaction)

The halogen exchange reaction, often referred to as the Swarts reaction, is a classical and effective method for synthesizing fluoroalkanes.[7] This approach involves treating a precursor containing a less electronegative halogen (in this case, chlorine) with a fluoride salt. For ECFA, this typically means starting with ethyl dichloroacetate and substituting one chlorine atom with fluorine.

Causality: The success of this reaction hinges on the choice of the fluorinating agent and reaction conditions. Stronger agents like antimony trifluoride (SbF₃), often with a catalytic amount of SbCl₅, are effective. The reaction proceeds via the formation of a more covalent Sb-Cl bond, driving the equilibrium towards the formation of the C-F bond. The use of aprotic solvents is preferred to prevent the hydrolysis of the fluorinating agent and the ester product.[8]

Generalized Protocol: Halogen Exchange

-

To a stirred suspension of an inorganic fluoride (e.g., SbF₃ or KF) in a suitable high-boiling aprotic solvent, add ethyl dichloroacetate dropwise.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the temperature required to initiate the exchange (typically >100 °C).

-

Monitor the reaction progress by Gas Chromatography (GC) to observe the consumption of starting material and the formation of the product.

-

Upon completion, cool the mixture and filter to remove inorganic salts.

-

Proceed with aqueous workup and distillation as described in the purification section.

Method 2: Acid-Mediated Rearrangement of a Haloether

A robust and well-documented procedure involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with concentrated sulfuric acid.[9] This method, detailed in Organic Syntheses, provides a reliable pathway to high-purity ECFA.

Causality: Concentrated sulfuric acid acts as both a catalyst and a reagent. It protonates the ether oxygen, facilitating the elimination of hydrogen fluoride (HF). The strong acid environment promotes the rearrangement and subsequent hydrolysis of the haloether to yield the target ester. The evolution of HF gas is a key indicator of reaction progress.[9] Extreme caution is necessary as the evolved HF is highly corrosive and toxic, and it will etch glass equipment over time.[9]

Detailed Protocol: From 2-chloro-1,1,2-trifluoroethyl ethyl ether [9]

-

Setup: Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, a 500-mL dropping funnel, a thermometer, and an outlet tube to vent evolved hydrogen fluoride to a fume hood scrubber.

-

Charging: Charge the flask with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether. Cool the flask in an ice bath until the internal temperature is below 5 °C.

-

Acid Addition: Add 228 mL (420 g, 4.1 moles) of 96% sulfuric acid from the dropping funnel at a rate that maintains the reaction temperature between 5–15 °C. This addition typically takes 30–45 minutes.

-

Reaction: After the addition is complete, continue stirring the mixture at 10 °C for 2 hours.

-

Quenching: Carefully pour the reaction mixture onto a slurry of 1 kg of crushed ice and 500 mL of water. The oily product will separate as the lower layer.

-

Workup: Separate the organic layer. Wash it with three 25-mL portions of saturated sodium bicarbonate solution to neutralize residual acid, followed by four 25-mL portions of water.

-

Drying & Distillation: Dry the crude ester over an anhydrous drying agent (e.g., 10 g of Drierite). Perform fractional distillation to yield the pure this compound (b.p. 129–130 °C). The expected yield is 190–200 g (65–68%).

Purification: Ensuring High-Fidelity Material

Regardless of the synthetic method, purification is critical to obtaining ECFA of suitable quality for subsequent applications. The primary impurities are typically unreacted starting materials, acidic byproducts (e.g., HCl, HF, H₂SO₄), and water.[10]

Trustworthiness through Protocol: A robust purification sequence ensures the removal of these impurities, which could otherwise interfere with downstream reactions or analytical characterization.

-

Neutralization: Washing the crude product with a mild base, such as saturated sodium bicarbonate solution, is essential.[9][10] This step neutralizes and removes acidic residues. Failure to do so can lead to decomposition of the ester during distillation.[9]

-

Washing: Subsequent washes with water or brine remove any remaining inorganic salts and water-soluble impurities.[10]

-

Drying: Before distillation, the organic phase must be thoroughly dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate. Water can co-distill with the product or cause hydrolysis at high temperatures.

-

Fractional Distillation: Distillation under atmospheric pressure is the final and most critical step.[9] Using a moderately efficient packed column is recommended to effectively separate the product from any remaining impurities with close boiling points.[9]

Characterization and Analytical Control

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of ECFA.

-

¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The proton on the α-carbon (CHFCl) appears as a doublet of doublets due to coupling with both the ¹⁹F nucleus and the protons of the ethyl group.

-

¹³C NMR: The carbon spectrum will show four distinct signals, with the α-carbon signal split by the directly attached fluorine atom (large ¹JCF coupling constant).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single primary signal, which will be split into a doublet by the adjacent proton (¹JFH).[11]

-

Table 2: Expected NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.5 | d | ~50 Hz | CHFCl |

| ~4.3 | q | ~7 Hz | OCH₂CH₃ | |

| ~1.3 | t | ~7 Hz | OCH₂CH₃ | |

| ¹⁹F | Varies | d | ~50 Hz | CHFCl |

| ¹³C | ~165 (d) | d | JCF ≈ 20-30 Hz | C=O |

| ~115 (d) | d | JCF ≈ 250 Hz | CHFCl | |

| ~63 | s | - | OCH₂CH₃ | |

| ~14 | s | - | OCH₂CH₃ | |

| Note: Exact chemical shifts and coupling constants can vary based on solvent and instrument.[12][13] |

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 140.[4] A key diagnostic feature is the M+2 peak at m/z 142, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[14]

-

Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of the entire ester functional group.[15][16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming the presence of key functional groups. A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ corresponding to the C=O (ester) stretching vibration.[17]

Chromatographic Methods

-

Gas Chromatography (GC): GC is an excellent method for assessing the purity of the final product.[18] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can quantify residual starting materials, solvents, and any side products, providing a precise measure of purity.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: It is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2][19] It is corrosive and inhalation of vapors may cause dizziness, headaches, and nausea.[20][21]

-

Handling: Always work in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][19] Use spark-proof tools and ground all equipment to prevent static discharge.[21] Keep away from heat, sparks, open flames, and other ignition sources.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[19][20]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.[20]

Applications in Research and Drug Development

The primary value of this compound is as a precursor for more complex molecules. It is used in the synthesis of:

-

α-Fluoro Silyl Enol Ethers: These are versatile intermediates for stereoselective aldol reactions to create α-fluoro-β-hydroxy esters.[2]

-

Chlorofluoroacetyl Derivatives: It can be converted to chlorofluoroacetyl chloride or chlorofluoroacetamide, which are themselves useful building blocks.[2]

-

Pharmaceutical Intermediates: The chlorofluoromethyl group is a key pharmacophore in various drug candidates. The ability to introduce this group via nucleophilic substitution of the chlorine atom (while retaining the fluorine) is a common synthetic strategy. The presence of chlorine is pivotal in many FDA-approved drugs for treating a wide range of diseases.[1]

Conclusion

The synthesis and characterization of this compound are fundamental processes for chemists in the pharmaceutical and materials science sectors. A thorough understanding of the reaction mechanisms, adherence to detailed purification protocols, and the application of a comprehensive suite of analytical techniques are paramount to ensuring the production of high-quality material. By leveraging the insights provided in this guide, researchers can confidently and safely produce and validate ECFA, unlocking its potential as a critical building block for the discovery and development of novel chemical entities.

References

- This compound - SAFETY DATA SHEET. (2025).

-

Young, J. A., & Tarrant, P. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

- Aldrich 539147 - SAFETY DATA SHEET. (2024).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- Mastering Organic Synthesis with Ethyl Chlorodifluoroacetate: A Chemist's Guide. (2026).

- Ethyl fluoroacetate - SAFETY DATA SHEET. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

-

Ethyl chloroacetate | C4H7ClO2 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

- Halogen exchange reactions and uses thereof - Google Patents. (n.d.).

-

The 1 H NMR spectrum of ethyl chloroacetate is shown... | Chegg.com. (2022). Retrieved from [Link]

-

This compound (C4H6ClFO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Preparation of Haloalkanes by Halide Exchange Reaction. (n.d.). organicmystery.com. Retrieved from [Link]

-

Halogen exchange method (video) | Khan Academy. (n.d.). Retrieved from [Link]

-

¹⁹F NMR spectra of ethyl acetate extracts... - ResearchGate. (n.d.). Retrieved from [Link]

-

Al-Zoubi, W., Al-Masri, H. Q., & Al-Mughaid, H. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105152. Retrieved from [Link]

-

Mass spectrum of ethyl ethanoate... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Mass spectrum of chloroethane... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Ethyl Acetate - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Identification of compounds by GC-MS analysis... - Journal of Materials and Environmental Science. (2024). Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 氯氟乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C4H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 401-56-9 [m.chemicalbook.com]

- 6. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicmystery.com [organicmystery.com]

- 8. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(401-56-9) 1H NMR spectrum [chemicalbook.com]

- 13. Ethyl fluoroacetate(459-72-3) 1H NMR spectrum [chemicalbook.com]

- 14. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Ethyl Acetate [webbook.nist.gov]

- 17. Solved The 1 H NMR spectrum of ethyl chloroacetate is shown | Chegg.com [chegg.com]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of Ethyl Chlorofluoroacetate

Introduction: The Molecular Blueprint of Ethyl Chlorofluoroacetate

This compound (ECFA) is a halogenated ester of significant interest in synthetic chemistry. Its utility as a versatile building block in the pharmaceutical and agrochemical industries stems from the unique reactivity conferred by the two distinct halogen atoms—chlorine and fluorine—attached to the alpha-carbon.[1] These halogens modulate the acidity of the alpha-proton and provide sites for further chemical modification, making ECFA a valuable precursor for creating more complex molecules.

For researchers and drug development professionals, the unambiguous identification and purity assessment of such starting materials are non-negotiable. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for elucidating the molecular structure and confirming the identity of ECFA. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous compounds. It is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

PART 1: The Analytical Workflow: A Systematic Approach to Spectroscopic Characterization

A robust analytical workflow is critical for ensuring data integrity. The causality behind our experimental choices is rooted in obtaining high-quality, reproducible data for structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR, setting the 0 ppm mark. For ¹⁹F NMR, an external or internal standard like trichlorofluoromethane (CFCl₃) or trifluoroacetic acid is used.[2][3]

-

Acquisition Parameters:

-

¹H NMR: Acquire the spectrum at a field strength of 300 MHz or higher to ensure adequate signal dispersion. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR: Acquire the spectrum at 75 MHz or higher. A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon, enhancing the signal-to-noise ratio. Longer acquisition times or a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire the spectrum on a multinuclear probe. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are generally short.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum from a neat thin film. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. An air background spectrum should be taken prior to the sample scan.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via direct infusion or, more commonly, through a Gas Chromatography (GC) interface, which provides separation and purification prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that induces fragmentation, providing a characteristic "fingerprint" for the molecule.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to generate the mass-to-charge (m/z) spectrum.

Overall Analysis Workflow Diagram

Caption: Workflow for the spectroscopic analysis of this compound.

PART 2: Interpreting the Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound (Cl(F)CHCO₂CH₂CH₃), we expect three distinct signals corresponding to the methine (CH), methylene (CH₂), and methyl (CH₃) protons.

-

-CH₃ (Ethyl Group): This signal is expected to appear furthest upfield (lowest ppm). It will be a triplet due to coupling with the adjacent two methylene protons (n+1 rule, 2+1=3).[4]

-

-CH₂- (Ethyl Group): This signal will be downfield from the methyl group due to the deshielding effect of the adjacent oxygen atom. It will appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).[4]

-

-CHFCl (Alpha-Proton): This proton is attached to the carbon bearing three electron-withdrawing groups (carbonyl, Cl, and F), causing it to be significantly deshielded and appear furthest downfield. Crucially, this signal will be split by the adjacent fluorine atom, appearing as a doublet . The magnitude of this two-bond H-F coupling (²JHF) is typically large, in the range of 40-60 Hz.[5][6]

A representative spectrum can be found at ChemicalBook.[7]

¹³C NMR Spectroscopy

-

-CH₃ (Ethyl Group): Expected around 14 ppm.

-

-CH₂- (Ethyl Group): Deshielded by the oxygen, expected around 63 ppm.

-

-CHFCl (Alpha-Carbon): This carbon is directly attached to fluorine. Its signal will be a doublet due to one-bond C-F coupling (¹JCF). This coupling is typically very large, in the range of 160-250 Hz.[5][10] The combined electron-withdrawing effects of Cl, F, and C=O will shift this carbon significantly downfield.

-

C=O (Carbonyl Carbon): Expected in the typical ester carbonyl region, around 165-170 ppm. This signal may also show a smaller two-bond C-F coupling (²JCF), typically 20-50 Hz.[5][6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[11] The large chemical shift dispersion provides clear, often baseline-resolved signals.[11]

-

Chemical Shift: For a fluorine atom attached to a carbon adjacent to a carbonyl group (-F-C=O), the chemical shift is expected in the range of -70 to -20 ppm relative to CFCl₃.[12]

-

Multiplicity: The single fluorine atom in this compound will couple to the alpha-proton. Therefore, the ¹⁹F NMR signal is predicted to be a doublet , with a coupling constant (²JHF) identical to that observed in the ¹H NMR spectrum (40-60 Hz).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. The key absorption bands for this compound are predicted as follows, by analogy with ethyl chloroacetate and other esters.[13][14]

-

C-H stretching (aliphatic): A group of peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

-

C=O stretching (ester): A very strong and sharp absorption band, which is often the most prominent peak in the spectrum. For halogenated esters, this is typically found between 1740-1760 cm⁻¹ . The presence of electronegative halogens on the alpha-carbon tends to shift this absorption to a higher wavenumber compared to simple alkyl esters.

-

C-O stretching (ester): A strong absorption in the fingerprint region, typically between 1250-1100 cm⁻¹ .

-

C-F stretching: A strong absorption, typically in the range of 1100-1000 cm⁻¹ .

-

C-Cl stretching: A medium to strong absorption, typically found between 800-600 cm⁻¹ .

Mass Spectrometry (MS)

The mass spectrum under Electron Ionization (EI) conditions will show the molecular ion and characteristic fragment ions.[15]

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₆ClFO₂) is 140.54 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit two molecular ion peaks: one at m/z = 140 (for the ³⁵Cl isotope) and another at m/z = 142 (for the ³⁷Cl isotope), with an intensity ratio of approximately 3:1.[16]

-

Key Fragmentation Pathways: Esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group.

-

Loss of the ethoxy radical (-•OCH₂CH₃): This is a common pathway for esters, leading to the formation of the chlorofluoroacetyl cation. This would give a prominent peak cluster at m/z = 95/97 .

-

Loss of chlorine radical (-•Cl): This would result in a fragment ion at m/z = 105 .

-

Loss of the ethyl group (-•CH₂CH₃): Cleavage of the ether oxygen-ethyl bond would result in a fragment at m/z = 111/113 .

-

Formation of the ethyl cation: A peak at m/z = 29 corresponding to [CH₃CH₂]⁺ is also highly probable.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

PART 3: Data Summary and Conclusion

Summary of Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Predicted Multiplicity / Appearance |

| ¹H NMR | -CH₃ | ~1.3 ppm | Triplet |

| -CH₂- | ~4.3 ppm | Quartet | |

| -CHFCl | ~6.5 ppm | Doublet (J ≈ 40-60 Hz) | |

| ¹³C NMR | -CH₃ | ~14 ppm | Singlet |

| -CH₂- | ~63 ppm | Singlet | |

| -CHFCl | Downfield | Doublet (J ≈ 160-250 Hz) | |

| C=O | ~165-170 ppm | Singlet or Doublet (J ≈ 20-50 Hz) | |

| ¹⁹F NMR | -CHFCl | -70 to -20 ppm | Doublet (J ≈ 40-60 Hz) |

| IR | C=O Stretch | 1740-1760 cm⁻¹ | Strong, Sharp |

| C-O Stretch | 1250-1100 cm⁻¹ | Strong | |

| C-F Stretch | 1100-1000 cm⁻¹ | Strong | |

| C-Cl Stretch | 800-600 cm⁻¹ | Medium-Strong | |

| MS (EI) | Molecular Ion | 140 / 142 | M⁺ and M+2 peaks (3:1 ratio) |

| Fragments | 95 / 97 | Loss of -OC₂H₅ | |

| 105 | Loss of -Cl | ||

| 29 | [C₂H₅]⁺ |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive structural characterization of this compound. The ¹H and ¹⁹F NMR spectra are particularly diagnostic, with the characteristic doublet splitting pattern confirming the H-C-F connectivity. The ¹³C NMR spectrum, with its large one-bond C-F coupling constant, further solidifies the structure. IR spectroscopy confirms the presence of the ester functional group and carbon-halogen bonds, while mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns consistent with the assigned structure. This guide provides the foundational spectroscopic data and interpretation necessary for scientists working with this key synthetic intermediate, ensuring confidence in its identity and purity throughout the research and development lifecycle.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available from: [Link]

- Weigert, F. J., & Roberts, J. D. (1971). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 93(10), 2361–2366.

-

NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. Available from: [Link]

-

ResearchGate. FT-IR spectrum of ethyl chloroacetate. Available from: [Link]

-

Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available from: [Link]

-

The Duke NMR Center. Coupling constants. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Available from: [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Steffen's Chemistry Pages. 19F chemical shifts. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Available from: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of chloroethane. Available from: [Link]

-

YouTube. (2021). annotate/label IR spectrum. Available from: [Link]

-

SpectraBase. Ethyl 2-(2-chlorophenyl)acetate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. Available from: [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. colorado.edu [colorado.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. The Duke NMR Center Coupling constants [sites.duke.edu]

- 6. This compound(401-56-9) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl chloroacetate(105-39-5) 13C NMR spectrum [chemicalbook.com]

- 8. Ethyl fluoroacetate(459-72-3) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl Chlorofluoroacetate

For the modern researcher in pharmaceutical and agrochemical development, the ability to safely and effectively utilize reactive intermediates is paramount. Ethyl chlorofluoroacetate, a key building block for introducing fluorine and chlorine moieties into organic molecules, offers significant potential in enhancing the biological activity of target compounds.[1] However, its utility is intrinsically linked to its hazardous properties, demanding a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural lists to explain the causality behind each critical step.

The Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is not a benign reagent. Its hazard profile is multifaceted, encompassing flammability, corrosivity, and significant toxicity.[2] A thorough understanding of these intrinsic properties is the foundation of a robust safety culture.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆ClFO₂ | [1][3] |

| Molecular Weight | 140.54 g/mol | [3][4] |

| Boiling Point | 133 °C (lit.) | [4][5] |

| Density | 1.212 g/mL at 25 °C (lit.) | [4][5] |

| Flash Point | 51.67 °C (125.0 °F) - closed cup | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Refractive Index | n20/D 1.396 (lit.) | [4] |

The relatively low flash point of 51.67 °C indicates that this compound is a flammable liquid, capable of forming explosive vapor-air mixtures at elevated temperatures.[4] This necessitates strict control of ignition sources and specialized storage and handling procedures. Furthermore, its corrosive nature, causing severe skin burns and eye damage, dictates the mandatory use of appropriate personal protective equipment (PPE). The compound is also harmful if swallowed, inhaled, or absorbed through the skin, and is a lachrymator, meaning it irritates the eyes and causes tearing.[2]

The Core of Safe Handling: A Self-Validating System of Protocols

Effective safety protocols are not a checklist but an interconnected system where each step mitigates a specific, identified risk. The following workflow is designed to be a self-validating system, ensuring that hazards are controlled at every stage of interaction with this compound.

Risk Assessment and Preparation: The Foundation of Safety

Prior to any experimental work, a thorough risk assessment is non-negotiable. This involves not only understanding the hazards of this compound but also considering the specifics of the planned experiment, including reaction scale, conditions, and potential byproducts.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is dictated by the hazards identified in the SDS. For this compound, the following are mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid skin contact.[6]

-

Body Protection: A flame-retardant lab coat, fully buttoned, should be worn to protect against splashes and potential fires.

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] In situations where a fume hood is not available or ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) must be used.[4]

Experimental Workflow: Step-by-Step Methodology

1. Preparation:

- Ensure the chemical fume hood is functioning correctly and has a recent certification.

- Assemble all necessary glassware and equipment, inspecting for any cracks or defects.

- Have appropriate spill cleanup materials readily available.

- Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

2. Handling and Dispensing:

- Always wear the prescribed PPE.

- Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[7]

- Use only non-sparking tools.

- Dispense the required amount of this compound slowly and carefully to avoid splashing.

- Keep the container tightly closed when not in use.

3. During the Reaction:

- Continuously monitor the reaction for any signs of an excursion, such as a rapid temperature or pressure increase.

- Maintain a safe distance from the reaction apparatus.

4. Post-Reaction and Cleanup:

- Allow the reaction mixture to cool to room temperature before working it up.

- Carefully quench any unreacted reagents.

- Decontaminate all glassware and equipment that came into contact with this compound.

- Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container.[6]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures before working with this compound.

Spill Response

Caption: Decision Flowchart for this compound Spill Response.

In the event of a spill, the immediate priority is to ensure personnel safety.[6] Evacuate the area and alert others.[6] If the spill is small and you are trained and equipped to handle it, proceed with caution, ensuring adequate ventilation and eliminating all ignition sources.[6][7] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] Collect the absorbed material into a sealed, labeled container for proper disposal.[6]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [2][7] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [2] |

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.

Storage

-

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources. The storage area should be designated as a "flammables area."[2]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Disposal

-

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]

-

Do not dispose of this chemical down the drain or into the environment.[2][6]

-

Waste containers should be clearly labeled with the contents.[6]

By integrating this in-depth understanding of the hazards of this compound with a systematic and proactive approach to safety, researchers can confidently and responsibly leverage its synthetic utility in their pursuit of scientific advancement.

References

- This compound - SAFETY DATA SHEET. (2025-09-16).

- Aldrich 539147 - SAFETY DATA SHEET. (2024-09-06).

- This compound 98 401-56-9 - Sigma-Aldrich.

- This compound CAS#: 401-56-9 - ChemicalBook.

- Material Safety Data Sheet - Ethyl fluoroacetate, 97% - Cole-Parmer.

- SAFETY DATA SHEET - TCI Chemicals. (2025-10-29).

- Acetic acid, 2-chloro-2-fluoro-, ethyl ester | C4H6ClFO2 | CID 101668 - PubChem.

- This compound - Chem-Impex.

- This compound | 401-56-9 - ChemicalBook. (2025-09-25).

- Ethyl dichlorofluoroacetate - Synquest Labs.

- Ethyl fluoroacetate - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific.

- Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Chloroacetate - Benchchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Acetic acid, 2-chloro-2-fluoro-, ethyl ester | C4H6ClFO2 | CID 101668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 氯氟乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 401-56-9 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl Chlorofluoroacetate

Abstract

Ethyl chlorofluoroacetate (C₄H₆ClFO₂) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries as a versatile synthetic intermediate.[1] A thorough understanding of its thermodynamic properties is paramount for process optimization, safety assessments, and the development of robust chemical models. This technical guide provides a comprehensive overview of the methodologies used to determine the key thermodynamic parameters of this compound. In the absence of extensive experimental data in the public domain, this paper emphasizes the established experimental protocols and advanced computational techniques that can be employed to elucidate these properties. We delve into the causality behind experimental choices in calorimetry and differential scanning calorimetry and provide a detailed workflow for high-accuracy ab initio quantum chemistry calculations. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermochemical landscape of this important compound.

Introduction: The Significance of Thermodynamic Data

The thermodynamic properties of a chemical compound govern its behavior in physical and chemical transformations. For a synthetic building block like this compound, properties such as enthalpy of formation, heat capacity, and vapor pressure are critical for:

-

Reaction Engineering: Predicting the heat of reaction, equilibrium constants, and optimizing reaction conditions for yield and selectivity.

-

Process Safety: Assessing thermal hazards, predicting decomposition behavior, and designing safe storage and handling procedures.

-

Purification and Separation: Designing efficient distillation and crystallization processes.

-

Computational Modeling: Providing accurate parameters for molecular modeling and process simulation.

While some basic physical properties of this compound are known, a comprehensive, publicly available dataset of its core thermodynamic properties is lacking. This guide, therefore, serves as a roadmap for researchers to either determine these values experimentally or to predict them with a high degree of confidence using computational methods.

Physicochemical Properties of this compound

A summary of the currently available physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical suppliers and serve as a baseline for more in-depth thermodynamic characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClFO₂ | [2][3] |

| Molar Mass | 140.54 g/mol | [2][4] |

| Boiling Point | 133 °C (lit.) | [2][4][5] |

| Density | 1.212 g/mL at 25 °C (lit.) | [2][4][5] |

| Refractive Index | n20/D 1.396 (lit.) | [2][4] |

| Flash Point | 125 °F (51.67 °C) - closed cup | [4] |

| Vapor Pressure | 10.4 mmHg at 25°C | [2] |

Table 1: Known Physicochemical Properties of this compound

Experimental Determination of Thermodynamic Properties

The experimental measurement of thermodynamic properties provides the most accurate and reliable data. The primary techniques for a liquid organic compound like this compound are calorimetry and differential scanning calorimetry.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic liquids, it is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[6]

Causality Behind Experimental Choices:

-

Constant Volume: A bomb calorimeter is a constant-volume device. The combustion reaction is initiated in a sealed, oxygen-pressurized container ("bomb"). The heat released by the reaction is absorbed by the surrounding water, and the temperature change is measured. This allows for the determination of the change in internal energy (ΔU) of the reaction.

-

Complete Combustion: The use of high-pressure oxygen ensures complete combustion of the organic compound to well-defined products (CO₂, H₂O, HCl, and HF in the case of this compound). This is crucial for an accurate calculation of the enthalpy of combustion.

Experimental Protocol: Bomb Calorimetry

-

Calibration: The calorimeter is calibrated by combusting a substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.[6]

-

Sample Preparation: A known mass of this compound is placed in a crucible inside the bomb. A small amount of water is added to the bomb to dissolve the acidic combustion products.

-

Pressurization and Ignition: The bomb is sealed, purged of air, and filled with high-pressure oxygen. The sample is then ignited electrically.

-

Temperature Measurement: The temperature of the water surrounding the bomb is monitored until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Diagram: Bomb Calorimetry Workflow

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow to or from a sample as a function of temperature or time.[7] It is particularly well-suited for determining the heat capacity, melting point, and enthalpy of fusion of organic compounds.[8][9]

Causality Behind Experimental Choices:

-

Differential Measurement: DSC measures the difference in heat flow between the sample and an inert reference material.[9] This differential measurement provides high sensitivity and allows for the detection of subtle thermal events.

-

Controlled Heating/Cooling: The sample and reference are subjected to a precisely controlled temperature program. This allows for the determination of temperature-dependent properties like heat capacity.

Experimental Protocol: DSC for Heat Capacity and Phase Transitions

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.

-

Temperature Program: The DSC is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over the temperature range of interest. The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the displacement of the DSC baseline.[9]

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHm): If the temperature range includes the solid-liquid phase transition, the melting point is determined from the onset of the melting peak, and the enthalpy of fusion is calculated from the area of the peak.[10]

-

Diagram: DSC Experimental Setup and Output

Caption: Conceptual workflow of a DSC experiment and subsequent data analysis.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, ab initio quantum chemistry methods provide a powerful and increasingly accurate means of predicting thermodynamic properties. High-level composite methods, such as the Gaussian-n theories (e.g., G3(MP2)), are particularly effective for this purpose.[4][11]

The G3(MP2) Composite Method

G3(MP2) is a computationally less expensive variant of the G3 theory that provides a good balance between accuracy and computational cost for determining thermochemical data.[1][4] It involves a series of calculations at different levels of theory and with different basis sets to approximate a high-level calculation. The mean absolute deviation for enthalpies of formation is typically around 1-2 kcal/mol.[11]

Logical Relationship of G3(MP2) Components

The G3(MP2) energy is a sum of several energy components, each calculated at a specific level of theory and basis set. These components account for electron correlation, basis set effects, and other corrections.

Diagram: G3(MP2) Calculation Scheme

Caption: The sequence of calculations in the G3(MP2) composite method.

Protocol for G3(MP2) Calculation of Enthalpy of Formation

-

Geometry Optimization: The molecular geometry of this compound is optimized at the MP2(Full)/6-31G(d) level of theory.[4]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level using the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE), which is scaled by an empirical factor to account for anharmonicity.[4]

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry at higher levels of theory, including QCISD(T)/6-31G(d) and MP2/G3MP2Large.[4]

-

Energy Combination: The individual energy components are combined according to the G3(MP2) formula, which includes the ZPVE and an empirical higher-level correction (HLC) to compensate for remaining deficiencies in the method.[4]

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method or an isodesmic reaction scheme. The atomization method involves calculating the G3(MP2) energies of the constituent atoms and combining them with their experimental enthalpies of formation.[12] An isodesmic reaction, which conserves the number and types of chemical bonds, is often preferred as it benefits from the cancellation of systematic errors in the calculations.[13]

Predicted Thermodynamic Properties

By applying the G3(MP2) methodology, a full suite of thermodynamic properties for this compound can be predicted. Table 2 provides a template for the expected output of such a computational study, with placeholder values for illustrative purposes. For context, experimental data for the related compound ethyl chloroacetate are included.[14]

| Thermodynamic Property | This compound (Predicted) | Ethyl Chloroacetate (Experimental) | Units |

| Standard Enthalpy of Formation (gas, 298.15 K) | Value from G3(MP2) calculation | - | kJ/mol |

| Standard Molar Heat Capacity (gas, 298.15 K) | Value from frequency calculation | - | J/(mol·K) |

| Standard Molar Entropy (gas, 298.15 K) | Value from frequency calculation | - | J/(mol·K) |

| Enthalpy of Vaporization (298.15 K) | Calculated from vapor pressure curve | 4.94 x 10⁴ J/kmol | J/kmol |

| Vapor Pressure (298.15 K) | Calculated (e.g., using Antoine equation) | 4.87 mmHg | mmHg |

Table 2: Predicted Thermodynamic Properties of this compound with Comparative Data

Conclusion

While experimental data for the thermodynamic properties of this compound are not widely available, this guide has outlined the robust experimental and computational methodologies that can be employed to obtain this crucial information. Bomb calorimetry and differential scanning calorimetry represent the gold standards for experimental determination of the enthalpy of formation and heat capacity, respectively. In parallel, high-level ab initio calculations, such as the G3(MP2) composite method, offer a reliable and predictive pathway to a comprehensive thermochemical dataset for this molecule. For researchers and professionals in drug development and chemical synthesis, the application of these methods will enable more precise process control, enhanced safety, and deeper insights into the chemical behavior of this compound.

References

-

ChemBK. (2024-04-09). This compound. Retrieved from [Link]

-

Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022-02-13). National Institutes of Health. Retrieved from [Link]

-

How to get an enthalpy of formation from ab initio calculations. ch.embnet.org. Retrieved from [Link]

-

G3(MP2)-CEP theory and applications for compounds containing atoms from representative first, second and third row elements of the periodic table. (2015-07-22). National Institutes of Health. Retrieved from [Link]

-

Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022-02-13). MDPI. Retrieved from [Link]

-

G3(MP2) Theory. Sungkyunkwan University. Retrieved from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Retrieved from [Link]

-

Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions. (2003). ResearchGate. Retrieved from [Link]

-

Fluorinated Esters: Synthesis and Identification. (1985). Portland State University PDXScholar. Retrieved from [Link]

-

Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements. (2013-11-12). ResearchGate. Retrieved from [Link]

-

ethyl chloroethanoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Retrieved from [Link]

-

Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. Zachariah Group - University of Maryland. Retrieved from [Link]

-

Curtiss, L. A., Redfern, P. C., Raghavachari, K., Rassolov, V., & Pople, J. A. (1999). Gaussian-3 theory using reduced Møller–Plesset order. The Journal of Chemical Physics, 110(10), 4703–4709. Retrieved from [Link]

-

Using calorimeters for accurate heat measurement. Student Academic Success. Retrieved from [Link]

-

Calorimetry. Lumen Learning. Retrieved from [Link]

-

Ethyl chloroacetate. National Institutes of Health. Retrieved from [Link]

-

Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Institutes of Health. Retrieved from [Link]

-

Differential scanning calorimetry. Wikipedia. Retrieved from [Link]

-

An overview of Differential Scanning Calorimetry - DSC. Setaram. Retrieved from [Link]

-

Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. (2022-09-08). MDPI. Retrieved from [Link]

-

Ethyl Chloride. NIST WebBook. Retrieved from [Link]

-

Linking Experimental and Ab-initio Thermochemistry of Adsorbates with a Generalized Thermochemical Hierarchy. (2023-01-20). ChemRxiv. Retrieved from [Link]

-

Ethyl Acetate. NIST WebBook. Retrieved from [Link]

-

Ethyl Fluoride Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]

-

Ethyl Chloride. NIST WebBook. Retrieved from [Link]

-

Ethyl Fluoride Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]

-

Acetic acid, 2-chloro-2-fluoro-, ethyl ester. National Institutes of Health. Retrieved from [Link]

-

Density, viscosity, and saturated vapor pressure of ethyl trifluoroacetate. (2014-01-01). ResearchGate. Retrieved from [Link]

-

Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. (2021-08-25). MDPI. Retrieved from [Link]

-

COMPUTATIONAL INVESTIGATION INTO THE KINETICS, MECHANISM AND THERMODYNAMICS PROPERTIES OF THE GAS-PHASE THERMAL DECOMPOSITION OF 1-PHENYL ETHYL ACETATE. (2021-06-30). ResearchGate. Retrieved from [Link]

-

Ethyl Acetate. NIST WebBook. Retrieved from [Link]

-

Experimental and Theoretical Thermochemistry of the Isomers 3- And 4Nitrophthalimide. pubs.acs.org. Retrieved from [Link]

-

Ethyl Acetate. NIST WebBook. Retrieved from [Link]

-

Specific Heat - Nonmetallic Liquids and Gases. Defense Technical Information Center. Retrieved from [Link]

-

Molecular dynamics simulation of the thermodynamic properties of HFC-227ea. (2002-09-01). ResearchGate. Retrieved from [Link]

-

Equations of State for the Thermodynamic Properties of Three Perfluorocarbons: n-Perfluorobutane, n-Perfluoropentane, and n-Perfluorohexane. (2021-11-09). NIST. Retrieved from [Link]

Sources

- 1. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 2. WO2016064585A1 - Segregated fluorinated esters - Google Patents [patents.google.com]

- 3. physicsforums.com [physicsforums.com]

- 4. G3MP2 Theory [schulz.chemie.uni-rostock.de]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vapor Pressure [macro.lsu.edu]

- 8. G3(MP2)B3 Theory [schulz.chemie.uni-rostock.de]

- 9. Ethyl Acetate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. G3(MP2)-CEP theory and applications for compounds containing atoms from representative first, second and third row elements of the periodic table - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

- 14. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl Chlorofluoroacetate in Common Organic Solvents

Introduction: The Crucial Role of Solubility in Scientific Advancement

Ethyl chlorofluoroacetate (ECFA) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts specific reactivity that makes it a valuable building block in the synthesis of complex molecules.[1] For researchers, scientists, and drug development professionals, understanding the solubility of ECFA in various organic solvents is a critical first step in reaction design, purification, formulation, and ultimately, the successful development of new chemical entities. A solvent not only serves as a medium for reactants to interact but also influences reaction rates, equilibria, and the ease of product isolation.

This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document offers a predictive framework based on fundamental principles of intermolecular forces and solvent properties. Furthermore, it presents a robust, field-proven experimental protocol for the empirical determination of ECFA's solubility, empowering researchers to generate reliable, in-house data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClFO₂ | [2][3] |

| Molecular Weight | 140.54 g/mol | [2] |

| Boiling Point | 133 °C (lit.) | [4][5] |

| Density | 1.212 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.396 (lit.) | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Water Solubility | The product is water soluble. | [6] |

Theoretical Framework: Predicting Solubility through Intermolecular Interactions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This adage suggests that a solute will dissolve best in a solvent that has similar intermolecular forces. The solubility of this compound is therefore determined by the interplay of forces between its molecules and the molecules of the solvent.

Molecular Analysis of this compound:

-

Polarity: The presence of the ester functional group (-COO-), with its electronegative oxygen atoms, creates a significant dipole moment, making ECFA a polar molecule.[9][10] The carbon-chlorine and carbon-fluorine bonds also contribute to the overall polarity.

-

Hydrogen Bonding: this compound possesses hydrogen bond acceptors (the oxygen atoms of the ester group) but lacks hydrogen bond donors (no hydrogen atoms are directly bonded to a highly electronegative atom).[11] This means it can accept hydrogen bonds from protic solvents but cannot form hydrogen bonds with itself.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and will contribute to its interaction with nonpolar solvents.

Solvent Classification and Interaction Potential:

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces.[12]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities.[13]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have significant dipole moments and can both donate and accept hydrogen bonds.[13]

Predicted Solubility Profile of this compound

Based on the analysis of intermolecular forces, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. This serves as a practical starting point for solvent screening.

| Solvent | Type | Dominant Intermolecular Forces | Predicted Solubility of ECFA | Rationale |

| Hexane | Nonpolar | Van der Waals | Insoluble to Partially Soluble | The strong polar nature of ECFA is incompatible with the nonpolar nature of hexane. Only weak van der Waals interactions are possible. |